N,N-Dimethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide

Description

Chemical Identity and Nomenclature

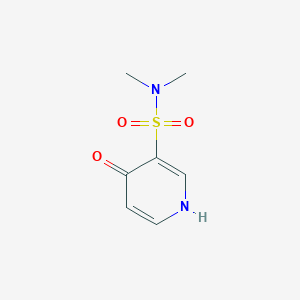

N,N-Dimethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide is systematically named according to IUPAC conventions as 4-oxo-N,N-dimethyl-1,4-dihydropyridine-3-sulfonamide . The molecular formula, derived from structural analogs and synthetic precedents, is C₇H₁₀N₂O₃S , with a molecular weight of 202.24 g/mol . The compound features a partially saturated pyridine ring (1,4-dihydropyridine) substituted with a ketone group at position 4 and a sulfonamide group at position 3, where the sulfonamide nitrogen atoms are methylated.

The sulfonamide group (-SO₂N(CH₃)₂) contributes to the compound’s polarity and hydrogen-bonding capacity, while the dihydropyridine ring introduces conformational flexibility. Spectroscopic characterization, inferred from related compounds, would likely reveal key absorption bands for the carbonyl (C=O, ~1,650 cm⁻¹) and sulfonamide (S=O, ~1,150 cm⁻¹) groups in infrared spectroscopy. Nuclear magnetic resonance (NMR) data for analogous structures show distinct signals for the pyridine ring protons (δ 6.5–8.0 ppm) and methyl groups on the sulfonamide nitrogen (δ 2.8–3.2 ppm).

Historical Context and Discovery

The development of this compound aligns with broader trends in sulfonamide research, which began with the discovery of Prontosil in the 1930s. Early sulfonamides revolutionized antibiotic therapy by inhibiting bacterial folate synthesis, but subsequent efforts focused on structural modifications to enhance efficacy and reduce resistance. The integration of sulfonamide groups with heterocyclic frameworks, such as dihydropyridines, emerged as a strategy to exploit synergistic interactions between enzyme-inhibiting and redox-active motifs.

This compound’s synthesis likely originated from methodologies developed for hybrid sulfonamide-pyridone derivatives, as described in recent studies. For example, reactions involving sulfonyl hydrazides and ketene dithioacetals have been used to construct similar N-sulfonamide pyridones, with cyclization and functionalization steps tailored to introduce specific substituents. While the exact timeline of its discovery remains undocumented in public literature, its structural features suggest it belongs to a class of compounds explored for dual-target antimicrobial activity in the 2010s.

Position Within Sulfonamide and Dihydropyridine Chemical Families

This compound occupies a niche within two prolific chemical families:

Sulfonamides

Sulfonamides are characterized by their -SO₂NR₂ group, which confers antibacterial activity via inhibition of dihydropteroate synthase (DHPS). The N,N-dimethyl modification in this compound enhances lipophilicity, potentially improving membrane permeability compared to simpler sulfonamides like sulfaguanidine.

Dihydropyridines

Dihydropyridines are redox-active scaffolds widely used in cardiovascular drugs (e.g., nifedipine). The 4-oxo-1,4-dihydropyridine moiety in this compound diverges from the 1,4-dihydro-2,6-dimethyl-3,5-dicarboxylate structure of classical calcium channel blockers, suggesting a distinct mechanism of action.

Structural Comparison to Analogous Compounds

The absence of a chlorine substituent (compared to the analog in Table 1) may reduce steric hindrance, potentially favoring interactions with biological targets.

Academic and Industrial Significance

Academic Research

In academia, this compound serves as a model for studying sulfonamide hybridization strategies. Recent work on dual-target inhibitors highlights its potential to simultaneously inhibit DHPS and dihydrofolate reductase (DHFR), enzymes critical in bacterial folate metabolism. Molecular docking studies of related compounds suggest that the sulfonamide group occupies the p-aminobenzoic acid (pABA) binding site of DHPS, while the dihydropyridine ring may interact with hydrophobic regions of the enzyme.

Industrial Applications

Industrially, the compound’s synthetic versatility makes it a candidate for antimicrobial drug development. Its structural features align with patents claiming broad-spectrum activity against resistant pathogens. Additionally, its metal-chelating properties, inferred from the sulfonamide’s electron-rich sulfur atom, could be exploited in materials science for catalytic applications or sensor design.

Research Challenges

Despite its promise, challenges include optimizing bioavailability and mitigating potential resistance mechanisms. Comparative studies with chlorinated analogs indicate that halogenation enhances antibacterial potency but may increase toxicity. Future work may explore substituent effects at positions 5 and 6 of the pyridine ring to balance efficacy and safety.

Properties

Molecular Formula |

C7H10N2O3S |

|---|---|

Molecular Weight |

202.23 g/mol |

IUPAC Name |

N,N-dimethyl-4-oxo-1H-pyridine-3-sulfonamide |

InChI |

InChI=1S/C7H10N2O3S/c1-9(2)13(11,12)7-5-8-4-3-6(7)10/h3-5H,1-2H3,(H,8,10) |

InChI Key |

VBWSVJXKUXMDFO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CNC=CC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of N,N-dimethylformamide dimethyl acetal with 4-oxo-1,4-dihydropyridine-3-sulfonamide under specific conditions . The reaction typically requires a solvent such as xylene and a catalyst like molecular sieves to achieve high yields.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Potassium ferricyanide in an alkaline medium is commonly used for oxidation reactions.

Reduction: Zinc/acetic acid or triphenylphosphine are typical reducing agents.

Substitution: Various nucleophiles can be used for substitution reactions, often under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonates, while reduction can yield amines .

Scientific Research Applications

N,N-Dimethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide has a wide range of scientific research applications :

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways . For instance, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, thereby reducing heart rate and blood pressure . The compound’s sulfonamide group also allows it to inhibit enzymes involved in folate synthesis, which is crucial for bacterial DNA replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

- N,N-Dimethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide: Simplified structure with a dihydropyridine ring, sulfonamide group, and dimethylamino substituent.

- Compound 7p : Incorporates a dihydropyridine-sulfonamide moiety but is fused with pyrimido[4,5-d]pyrimidine and peptide chains (e.g., L-isoleucyl). Additional methyl and pyridinyl groups enhance steric bulk .

- Compound 7q : Similar to 7p but substitutes L-leucyl for L-isoleucyl, altering hydrophobicity and stereochemical interactions .

Physical Properties

Stability and Stereochemical Complexity

- 7p and 7q : Exhibit extra peaks in $ ^1\text{H} $ and $ ^{13}\text{C} $ NMR spectra, indicating possible rotational or stereoisomerism due to peptide chains and fused rings .

- This compound: Simpler structure likely reduces stereochemical complications, minimizing NMR anomalies and simplifying purification.

Key Research Findings and Limitations

- : Highlights the role of substituents in modulating melting points and solubility. For instance, 7p ’s L-isoleucyl chain increases rigidity, raising its melting point compared to 7q .

- : While unrelated structurally, the market report underscores the industrial relevance of sulfonamide derivatives in sectors like pharmaceuticals .

- Limitations : Direct data on this compound are absent; comparisons rely on extrapolation from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.